1,4-ジニトロ-1H-イミダゾール

概要

説明

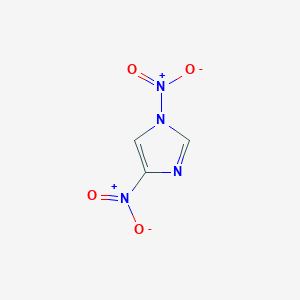

1,4-Dinitro-1H-imidazole is a useful research compound. Its molecular formula is C3H2N4O4 and its molecular weight is 158.07 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1,4-Dinitro-1H-imidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Dinitro-1H-imidazole including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

薬学と薬理学

1,4-ジニトロ-1H-イミダゾールを含むイミダゾール誘導体は、幅広い生物学的および薬理学的活性を持っています . それらは、生物活性分子の合成において重要な役割を果たしています 、例えば、抗がん剤、抗老化剤、抗凝血剤、抗炎症剤、抗菌剤、抗結核剤、抗糖尿病剤、抗マラリア剤、抗ウイルス剤、酵素阻害剤などです .

農業

イミダゾール誘導体は、選択的な植物成長調節剤、殺菌剤、除草剤、治療剤としても作用します . これにより、1,4-ジニトロ-1H-イミダゾールは農業用途で潜在的に有用になります。

グリーンケミストリー

グリーンケミストリーの分野では、イミダゾールはイオン液体とN-ヘテロ環状カルベン(NHC)として応用されています . これは、1,4-ジニトロ-1H-イミダゾールが化学有機合成において環境に優しい方法で使用できることを示唆しています .

タンパク質機能化とペプチド大環状化

1,4-ジニトロ-1H-イミダゾール(1,4-DNIm)および他のジニトロイミダゾールは、タンパク質機能化とペプチド大環状化のための二機能性生体共役試薬であることが実証されています . これは、生化学および分子生物学における潜在的な用途を示唆しています。

高エネルギー材料

1,4-ジニトロ-1H-イミダゾールを含む3つ以上のニトロ基を含むイミダゾール化合物は、RDXよりも高い爆発性を示します . これは、高エネルギー材料の分野での潜在的な用途を示唆しています。

合成化学

イミダゾール誘導体は、さまざまな日常生活で用いられる機能性分子における重要な構成要素です . イミダゾールの形成中に構築された結合に重点が置かれています <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024

作用機序

Target of Action

1,4-Dinitro-1H-imidazole is a type of imidazole, a class of organic compounds that are key components to functional molecules used in a variety of everyday applications It’s known that imidazoles have a diverse range of applications, including pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis .

Mode of Action

For instance, one study reported a protocol for the cyclization of amido-nitriles to form disubstituted imidazoles, which proceeded via nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Biochemical Pathways

A related compound, 5-methyl-1,4-dinitro-1h-imidazole (dni), has been described as an effective tool for nitrating tyrosine residues in proteins under 390 nm irradiation . This suggests that 1,4-Dinitro-1H-imidazole might also affect protein structure and function by modifying tyrosine residues.

Result of Action

It’s known that imidazoles can have a variety of effects depending on their specific structures and targets . For instance, the photochemical nitrating agent 5-methyl-1,4-dinitro-1H-imidazole (DNI) has been shown to nitrate tyrosine residues in proteins, which can affect protein structure and function .

Action Environment

It’s known that the synthesis and reactions of imidazoles can be influenced by various factors, including reaction conditions and the presence of different functional groups .

生化学分析

Biochemical Properties

1,4-Dinitro-1H-imidazole has been described as an effective tool for nitrating tyrosine residues in proteins under 390 nm irradiation . This implies that 1,4-Dinitro-1H-imidazole interacts with proteins and can modify their structure and function .

Cellular Effects

The cellular effects of 1,4-Dinitro-1H-imidazole have been observed in bovine aortic endothelial cells . Upon photolysis of 1,4-Dinitro-1H-imidazole, intracellular nitrogen dioxide production was evidenced by the nitration of the tyrosine analog probe p-hydroxyphenylacetic acid (PHPA) and cellular protein tyrosine nitration .

Molecular Mechanism

The molecular mechanism of 1,4-Dinitro-1H-imidazole involves the formation of nitrogen dioxide upon irradiation, implying the homolysis of the N–N bond in the 1,4-Dinitro-1H-imidazole molecule . This leads to the nitration of tyrosine residues in proteins .

Temporal Effects in Laboratory Settings

The effects of 1,4-Dinitro-1H-imidazole over time in laboratory settings have not been fully elucidated. It has been shown that irradiation of 1,4-Dinitro-1H-imidazole at different wavelengths produced tyrosine nitration, with yields approaching approximately 30% with respect to 1,4-Dinitro-1H-imidazole at 290 nm exposure .

特性

IUPAC Name |

1,4-dinitroimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2N4O4/c8-6(9)3-1-5(2-4-3)7(10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZPSREFSUPXCMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN1[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90409109 | |

| Record name | 1,4-DINITRO-1H-IMIDAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90409109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19182-81-1 | |

| Record name | 1,4-DINITRO-1H-IMIDAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90409109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 1,4-dinitro-1H-imidazole interact with its target and what are the downstream effects?

A: While the provided abstracts don't delve into specific biological targets, they highlight the unique reactivity of 1,4-dinitro-1H-imidazole. One study focuses on its ANRORC-like reactivity [, ], describing a ring transformation reaction with aniline derivatives. This reaction involves an initial nucleophilic attack on the imidazole ring, ultimately leading to the formation of aniline products. Another study demonstrates that 1,4-dinitro-1H-imidazole derivatives can act as photochemical nitrating agents, inducing tyrosine nitration in proteins both in vitro and in cellula [, ]. This modification can significantly impact protein structure and function.

Q2: Can you elaborate on the structural characteristics of 1,4-dinitro-1H-imidazole?

A: While the abstracts don't explicitly provide the molecular formula, weight, or spectroscopic data, 1,4-dinitro-1H-imidazole can be structurally characterized by its imidazole ring bearing two nitro groups at the 1 and 4 positions. This specific arrangement contributes to its unique reactivity, as highlighted in the ANRORC mechanism [, ].

Q3: Have computational chemistry methods been used to study 1,4-dinitro-1H-imidazole?

A: Yes, the studies on ANRORC reactivity utilize computational methods to explore the reaction mechanism [, ]. They employ potential energy surface (PES) analysis to determine the most favorable reaction pathways and identify the rate-determining steps. Additionally, they use the distortion/interaction model to evaluate the influence of tether strain and steric effects on the reaction.

Q4: What are the potential applications of 1,4-dinitro-1H-imidazole in research?

A: Beyond its use as a reagent in organic synthesis [, ], the photochemical properties of 1,4-dinitro-1H-imidazole derivatives [, ] present opportunities for studying protein tyrosine nitration. This post-translational modification plays a role in various cellular processes and diseases. The ability to induce targeted nitration with these compounds could be valuable for investigating its downstream effects.

Q5: Are there any safety concerns associated with working with 1,4-dinitro-1H-imidazole?

A: While not explicitly discussed in the provided abstracts, a dedicated review on 1,4-dinitro-1H-imidazoles emphasizes the hazards associated with these compounds []. It's crucial to consult relevant safety data sheets and handle these compounds with caution, following appropriate laboratory practices.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。